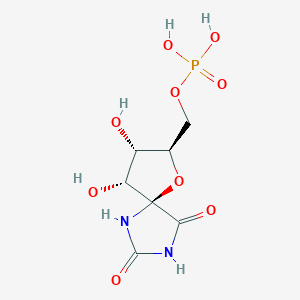

Hydantocidin-5'-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hydantocidin-5’-Phosphat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Einzelelektronenübertragungsreduktion von 2a-Iodverbindung als Schlüsselschritt . Eine andere Methode umfasst die Bucherer-Bergs-Reaktion, eine mehrkomponentige Reaktion, die Aldehyde oder Ketone, Kaliumcyanid und Ammoniumcarbonat beinhaltet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Hydantocidin-5’-Phosphat erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces hygroscopicus. Die Verbindung wird dann aus der Fermentationsbrühe isoliert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydantocidin-5’-Phosphat unterliegt verschiedenen chemischen Reaktionen, darunter die Phosphorylierung, die für seine herbizide Aktivität entscheidend ist . Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von Hydantocidin-5’-Phosphat verwendet werden, umfassen Kaliumcyanid, Ammoniumcarbonat und verschiedene Aldehyde oder Ketone .

Hauptprodukte: Das Hauptprodukt, das aus der Phosphorylierung von Hydantocidin gebildet wird, ist Hydantocidin-5’-Phosphat, die aktive herbizide Form der Verbindung .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Mechanism of Action

Hydantocidin-5'-phosphate acts as a proherbicide that requires phosphorylation to exert its effects. Once phosphorylated, it binds to adenylosuccinate synthetase, inhibiting the enzyme's activity and disrupting the de novo purine synthesis pathway. This inhibition leads to plant growth cessation and necrosis, making it an effective herbicide against various weed species.

Case Studies and Findings

- Inhibition Studies : Research indicates that this compound exhibits significant herbicidal activity comparable to glyphosate. For instance, studies demonstrated an IC50 value of 0.005 mg/L against Arabidopsis thaliana, showcasing its potency as an herbicide .

- Field Trials : In greenhouse tests, compounds derived from hydantocidin showed efficacy rates of up to 60% against common weeds such as Stellaria media and Echinochloa crus-galli when applied pre-emergently .

| Weed Species | Efficacy (%) | Application Method |

|---|---|---|

| Stellaria media | 60 | Pre-emergent |

| Echinochloa crus-galli | 50 | Pre-emergent |

| Setaria viridis | 50 | Pre-emergent |

Pharmaceutical Applications

Antimicrobial Properties

this compound has been explored for its potential as an antimicrobial agent. Its inhibition of adenylosuccinate synthetase in Plasmodium falciparum, the causative agent of malaria, suggests that it could be developed into a therapeutic agent against this parasite.

Research Insights

- Kinetic Studies : Kinetic analyses have shown that this compound acts as a competitive inhibitor of adenylosuccinate synthetase, demonstrating specificity that may be leveraged in drug development .

- Potential Applications in Antiviral Research : The compound's ability to disrupt nucleotide metabolism positions it as a candidate for further investigation into antiviral therapies targeting similar pathways .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various chemical methods, which allow for the production of derivatives with enhanced properties. These synthetic routes are critical for developing compounds with tailored characteristics for specific applications.

| Synthesis Method | Notes |

|---|---|

| Organometallic allylation | Key reaction for creating hydantoin analogs |

| Phosphorylation techniques | Enhances solubility and reactivity |

Wirkmechanismus

Hydantocidin-5’-Phosphate exerts its effects by inhibiting adenylosuccinate synthetase, an enzyme involved in de novo purine synthesis. The compound binds to the feedback regulation site of the enzyme, mimicking the natural feedback regulator adenosine 5’-monophosphate . This inhibition disrupts purine biosynthesis, leading to its herbicidal activity.

Vergleich Mit ähnlichen Verbindungen

Hydantocidin-5’-Phosphat ist aufgrund seiner starken herbiziden Aktivität und seiner spezifischen Hemmung der Adenylosuccinat-Synthase einzigartig . Ähnliche Verbindungen umfassen:

Adenosin 5’-Monophosphat: Ein natürlicher Rückkopplungsregulator der Adenylosuccinat-Synthase.

Hydantoine: Eine Klasse von Verbindungen, die verschiedene biologische und pharmakologische Aktivitäten aufweisen.

Phosphohydantocidin: Ein weiteres Derivat von Hydantocidin mit ähnlichen herbiziden Eigenschaften.

Hydantocidin-5’-Phosphat zeichnet sich durch sein spezifisches molekulares Ziel und seine Wirksamkeit als Herbizid aus.

Eigenschaften

Molekularformel |

C7H11N2O9P |

|---|---|

Molekulargewicht |

298.14 g/mol |

IUPAC-Name |

[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-6-oxa-1,3-diazaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H11N2O9P/c10-3-2(1-17-19(14,15)16)18-7(4(3)11)5(12)8-6(13)9-7/h2-4,10-11H,1H2,(H2,14,15,16)(H2,8,9,12,13)/t2-,3-,4-,7+/m1/s1 |

InChI-Schlüssel |

HVXIMXHBUJADCC-GTBMBKLPSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |

Synonyme |

5'-phosphohydantocidin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.